2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine is a heterocyclic boron-containing compound characterized by a fused oxazolo[4,5-b]pyridine core. The oxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) is fused to a pyridine ring, creating a bicyclic system. At position 6 of the pyridine moiety, a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) is attached, which is critical for Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized in medicinal chemistry and materials science for the synthesis of complex molecules via palladium-catalyzed couplings .
Properties
Molecular Formula |
C13H17BN2O3 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H17BN2O3/c1-8-16-11-10(17-8)6-9(7-15-11)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3 |
InChI Key |
RNSMOTZMOXHIMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine typically involves the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the dioxaborolane group. One common method involves the cyclization of a suitable precursor to form the oxazolo[4,5-b]pyridine ring system. This is followed by borylation using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds .
Scientific Research Applications
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine has several scientific research applications:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine represents a novel structure in medicinal chemistry and has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.12 g/mol
- CAS Number : 1353584-74-3
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives similar to oxazolo[4,5-b]pyridine exhibit significant anti-inflammatory properties. For instance:
- In vitro studies indicated that certain oxazolo derivatives can attenuate inflammatory responses in cells stimulated by lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α) by reducing NF-kB activity significantly (p < 0.05) .
2. Cytotoxicity and Anticancer Potential
The cytotoxic effects of oxazolo derivatives have been evaluated against various cancer cell lines:
- A study highlighted that oxazolo[5,4-d]pyrimidines displayed promising cytotoxicity against colorectal cancer cells (HT29), with a half-maximal cytotoxic concentration (CC50) of 58.4 µM .
- Comparative studies showed that these compounds had lower toxicity against normal human dermal fibroblasts than established chemotherapeutics like cisplatin and fluorouracil .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Cell Line | CC50 (µM) | Reference Drug Comparison |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidine 3g | HT29 (Colorectal Cancer) | 58.4 | Cisplatin: 47.2; Fluorouracil: 381.2 |
| Oxazolo[5,4-d]pyrimidine 3a | L929 (Murine Fibroblast) | >200 | Less toxic than reference drugs |
| Compound R6 | Vascular Smooth Muscle Cells | IC50 = 1 pM | Significant reduction in IL-6 release |
Case Studies
Several case studies have focused on the anti-inflammatory effects of compounds structurally similar to 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine :
- In Vivo Murine Models : Studies demonstrated that these compounds effectively reduced IL-6 levels in murine models of acute inflammation.
- Mechanistic Studies : The molecular target was identified as the formyl peptide receptor 2 (ALX/FPR2), which plays a crucial role in mediating anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
